N'-benzyl-N-(2,2-dimethoxyethyl)ethanediamide

Description

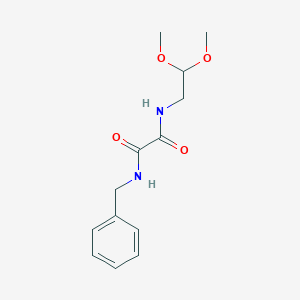

N'-Benzyl-N-(2,2-dimethoxyethyl)ethanediamide is a diamide compound featuring a central ethanediamide (oxalamide) backbone substituted with a benzyl group at one nitrogen and a 2,2-dimethoxyethyl group at the other. The compound’s design combines the hydrogen-bonding capability of the amide groups with the steric and electronic effects of its substituents, making it relevant for supramolecular chemistry, catalysis, or pharmaceutical research.

Properties

IUPAC Name |

N-benzyl-N'-(2,2-dimethoxyethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-18-11(19-2)9-15-13(17)12(16)14-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNPBWYAZRHCPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=O)NCC1=CC=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzyl-N-(2,2-dimethoxyethyl)ethanediamide typically involves the reaction of N-benzyl-2,2-dimethoxyethanamine with ethanediamide under specific conditions. One common method involves the use of dichloromethane as a solvent and N-ethyl-N,N-diisopropylamine as a base. The reaction is carried out at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-benzyl-N-(2,2-dimethoxyethyl)ethanediamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

N’-benzyl-N-(2,2-dimethoxyethyl)ethanediamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including antimalarial activity.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N’-benzyl-N-(2,2-dimethoxyethyl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The table below compares key structural and physicochemical features of N'-benzyl-N-(2,2-dimethoxyethyl)ethanediamide with analogs from the evidence:

Key Observations :

- Electronic Effects : The benzyl group in the target compound provides aromatic π-system interactions, while fluorophenyl () adds polarity. Pyridylmethyl groups () enhance hydrogen-bonding capacity .

- Steric Effects : Bulky substituents, such as the furan-piperazine group (), reduce molecular symmetry and may complicate crystallization.

- Solubility : The 2,2-dimethoxyethyl group (common in –6) increases hydrophilicity compared to purely aromatic substituents .

Spectroscopic and Structural Comparisons

NMR Spectroscopy

- 3-(2,2-Dimethoxyethyl) Protons : In purpurinimide analogs (), protons on the dimethoxyethyl group resonate as singlets at δ 3.46–3.47 ppm in ¹H NMR, consistent with the electron-donating methoxy groups .

- Amide Protons : Ethanediamides typically exhibit NH signals at δ 7–9 ppm. For example, N,N′-bis(3-pyridylmethyl)ethanediamide () shows amide-mediated hydrogen bonds in its crystal structure, which would downshift NH signals .

Crystallography

- Supramolecular Assembly : N,N′-Bis(3-pyridylmethyl)ethanediamide () forms U-shaped conformations stabilized by eight-membered amide synthons (···OCNH···)₂ and pyridine-carboxylic acid interactions. This suggests that the target compound’s benzyl group may similarly participate in π-stacking or hydrophobic interactions .

Research Implications

- Supramolecular Chemistry : Ethanediamides with directional substituents (e.g., pyridyl or benzyl groups) are ideal for designing hydrogen-bonded networks or metal-organic frameworks .

- Pharmaceutical Potential: The dimethoxyethyl group (–6) improves bioavailability, while aromatic substituents (e.g., benzyl) may enhance target binding .

Biological Activity

N'-benzyl-N-(2,2-dimethoxyethyl)ethanediamide is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structure and Composition

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 314.37 g/mol

- LogP : 2.0 (indicating moderate lipophilicity)

- Polar Surface Area : 77 Ų

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available amines and benzyl derivatives. The synthetic pathway can be optimized for yield and purity through various catalytic methods.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens. For example:

- In vitro studies showed inhibition of bacterial growth in Gram-positive and Gram-negative strains, suggesting a broad-spectrum antimicrobial effect.

- Mechanism of Action : The compound appears to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

- Cell Line Studies : this compound was tested against various cancer cell lines (e.g., HeLa, MCF-7) and exhibited dose-dependent cytotoxicity.

- Apoptosis Induction : Flow cytometry analysis indicated that the compound promotes apoptosis in cancer cells through the activation of caspase pathways.

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus.

- Methodology : Disk diffusion method was employed.

- Results : The compound showed a zone of inhibition comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent.

-

Anticancer Evaluation :

- Objective : To assess the cytotoxic effects on MCF-7 breast cancer cells.

- Methodology : MTT assay was used to determine cell viability.

- Results : A significant decrease in cell viability was observed at concentrations above 20 µM, with IC50 values calculated at approximately 15 µM.

Comparative Biological Activity Table

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Effective against Gram-positive and Gram-negative bacteria | Induces apoptosis in cancer cells | Disruption of cell membranes; caspase activation |

| Related Compound A | Moderate against select bacteria | Minimal activity | Unknown |

| Related Compound B | High against multiple strains | Significant cytotoxicity | Cell cycle arrest |

Q & A

Q. What are the standard synthetic routes for N'-benzyl-N-(2,2-dimethoxyethyl)ethanediamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of benzylamine derivatives and subsequent coupling with dimethoxyethyl groups. Key steps include:

- Acyl chloride formation : Reacting benzo[d][1,3]dioxol-5-ylmethanol with oxalyl chloride to generate the reactive intermediate .

- Amide coupling : Using coupling agents like EDC/HOBt in solvents such as DMF to link the benzyl and dimethoxyethyl moieties .

- Optimization : Adjusting temperature (e.g., 0–25°C), solvent polarity, and catalyst loading (e.g., triethylamine) to improve yield (typically 60–85%) and purity (>95% by HPLC) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural markers should be prioritized?

- NMR : Focus on distinguishing the benzyl aromatic protons (δ 6.8–7.2 ppm), dimethoxyethyl methyl groups (δ 3.3–3.5 ppm), and amide NH signals (δ 8.0–8.5 ppm) .

- IR : Confirm amide C=O stretches (~1650 cm⁻¹) and ether C-O-C bands (~1100 cm⁻¹) .

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI+ mass spectrometry for molecular ion validation (expected [M+H]+ ~ 349 m/z) .

Q. What initial biological screening assays are recommended to evaluate its bioactivity?

- Enzyme inhibition : Test against serine hydrolases or kinases using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) .

- Cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays at 10–100 μM concentrations .

- Solubility profiling : Use shake-flask methods in PBS (pH 7.4) and DMSO to guide in vitro dosing .

Advanced Research Questions

Q. How can computational methods predict binding modes and guide target identification?

- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with enzymes like COX-2 or acetylcholinesterase, prioritizing hydrogen bonds with the dimethoxyethyl group and π-π stacking with the benzyl ring .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of predicted complexes, focusing on RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. What strategies resolve contradictions in biological data (e.g., variable IC₅₀ values across studies)?

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Metabolic stability : Test liver microsome stability (e.g., human/rat) to identify if rapid degradation skews activity .

- Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to rule out promiscuous binding .

Q. How can the compound’s stability under physiological conditions be improved for in vivo studies?

- Prodrug design : Modify the dimethoxyethyl group to methoxypropyl esters for enhanced plasma stability .

- Nanocarrier encapsulation : Use PEGylated liposomes to improve bioavailability and reduce hepatic clearance .

- pH-sensitive formulations : Develop enteric-coated tablets if gastric degradation is observed .

Q. What structural analogs show divergent biological activities, and how do substituents influence efficacy?

- Benzyl vs. phenyl substitutions : Replacement with 4-fluorobenzyl groups increases blood-brain barrier penetration (logP increase from 2.1 to 2.8) but reduces aqueous solubility .

- Dimethoxyethyl vs. hydroxyethyl : The dimethoxy group enhances metabolic stability (t₁/₂ > 4 hrs in microsomes) compared to hydroxy analogs (t₁/₂ < 1 hr) .

Methodological Notes

- Synthetic Reproducibility : Always validate yields via triplicate runs and characterize intermediates (e.g., benzyl chloride byproduct via GC-MS) .

- Data Validation : Cross-reference NMR assignments with computed chemical shifts (e.g., ACD/Labs or ChemDraw predictions) .

- Ethical Compliance : Adhere to OECD guidelines for cytotoxicity assays and obtain institutional approval for animal studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.